
2-(吡咯烷-1-基)噻唑-4-胺
描述
2-(Pyrrolidin-1-yl)thiazol-4-amine is a useful research compound. Its molecular formula is C7H11N3S and its molecular weight is 169.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyrrolidin-1-yl)thiazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-1-yl)thiazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
作用机制
Target of Action
Compounds with similar structures, such as those containing the pyrrolidine ring, have been reported to interact with various biological targets . For instance, some pyrrolidine derivatives have shown excellent potency towards RORγt .
Mode of Action
It’s worth noting that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
For example, some pyrrolidine derivatives have shown undesirable activity against the pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Result of Action
It’s worth noting that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s worth noting that the physicochemical parameters of pyrrolidine and its derivatives can be modified to obtain the best adme/tox results for drug candidates .
生化分析
Biochemical Properties
2-(Pyrrolidin-1-yl)thiazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in 2-(Pyrrolidin-1-yl)thiazol-4-amine is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states . Additionally, the pyrrolidine ring can interact with neurotransmitter receptors, potentially affecting signal transduction pathways .
Cellular Effects
2-(Pyrrolidin-1-yl)thiazol-4-amine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of kinases involved in cell signaling, such as protein kinase C and mitogen-activated protein kinases . These interactions can lead to alterations in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, 2-(Pyrrolidin-1-yl)thiazol-4-amine can influence cellular metabolism by interacting with metabolic enzymes, thereby affecting the flux of metabolites through key metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 2-(Pyrrolidin-1-yl)thiazol-4-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 2-(Pyrrolidin-1-yl)thiazol-4-amine has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors and modulating their activity . These interactions can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrrolidin-1-yl)thiazol-4-amine can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(Pyrrolidin-1-yl)thiazol-4-amine is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular functions, such as altered gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of 2-(Pyrrolidin-1-yl)thiazol-4-amine vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing cellular antioxidant defenses and modulating signaling pathways . At higher doses, 2-(Pyrrolidin-1-yl)thiazol-4-amine can exhibit toxic effects, including oxidative stress, cellular damage, and apoptosis . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects .
Metabolic Pathways
2-(Pyrrolidin-1-yl)thiazol-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, this compound can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, affecting the flux of metabolites through these pathways . Additionally, 2-(Pyrrolidin-1-yl)thiazol-4-amine can influence the levels of key metabolites, such as ATP and NADH, thereby impacting cellular energy homeostasis .
Transport and Distribution
The transport and distribution of 2-(Pyrrolidin-1-yl)thiazol-4-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ATP-binding cassette transporters . Once inside the cell, 2-(Pyrrolidin-1-yl)thiazol-4-amine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(Pyrrolidin-1-yl)thiazol-4-amine is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 2-(Pyrrolidin-1-yl)thiazol-4-amine within these compartments can influence its interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
2-pyrrolidin-1-yl-1,3-thiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-6-5-11-7(9-6)10-3-1-2-4-10/h5H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUFKEXSDQAVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



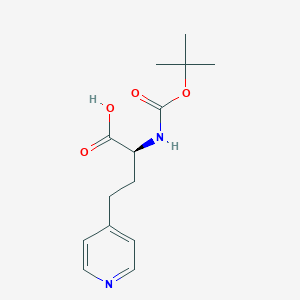
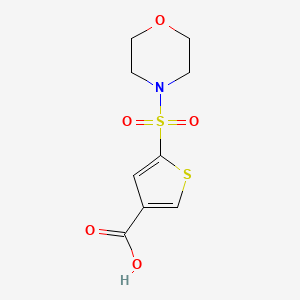
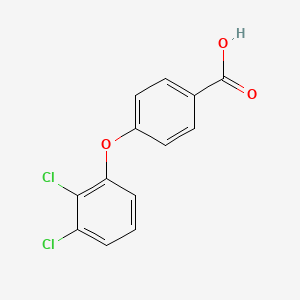

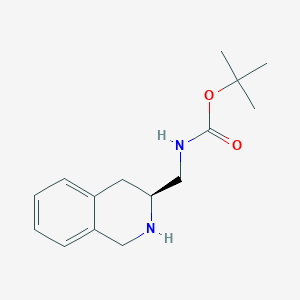
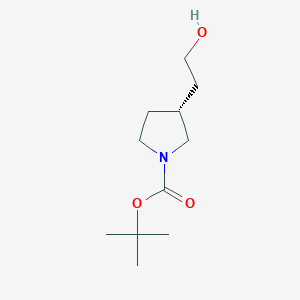
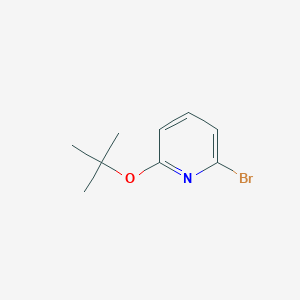
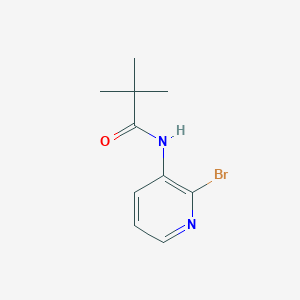

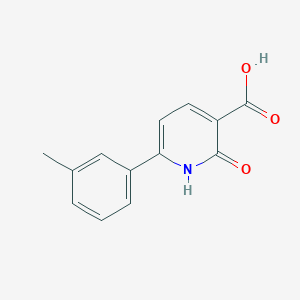
![6-Bromo-5-methylbenzo[D]thiazol-2-amine](/img/structure/B1517323.png)
![1-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B1517326.png)

